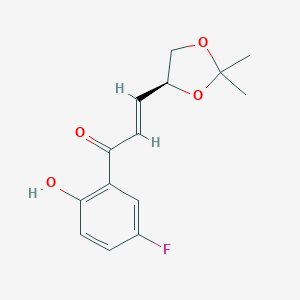

(E)-(4R)-4,5-Isopropylidene-dioxy-1-(2-hydroxy-5-fluorophenyl)propenone

Übersicht

Beschreibung

(E)-(4R)-4,5-Isopropylidene-dioxy-1-(2-hydroxy-5-fluorophenyl)propenone is a synthetic organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structural features, which include a dioxolane ring and a fluoro-substituted phenyl group. These structural elements contribute to its distinct chemical and physical properties, making it a valuable subject of study in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(4R)-4,5-Isopropylidene-dioxy-1-(2-hydroxy-5-fluorophenyl)propenone typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Dioxolane Ring: The dioxolane ring is formed through the reaction of an appropriate diol with an aldehyde or ketone under acidic conditions.

Introduction of the Fluoro-Substituted Phenyl Group: The fluoro-substituted phenyl group is introduced via a Friedel-Crafts acylation reaction, where a fluoro-substituted benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Formation of the Prop-2-en-1-one Moiety: The final step involves the formation of the prop-2-en-1-one moiety through a Claisen-Schmidt condensation reaction between the dioxolane derivative and the fluoro-substituted benzaldehyde.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-(4R)-4,5-Isopropylidene-dioxy-1-(2-hydroxy-5-fluorophenyl)propenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that (E)-(4R)-4,5-Isopropylidene-dioxy-1-(2-hydroxy-5-fluorophenyl)propenone exhibits promising anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells. For example, derivatives of flavonoids have been reported to exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may share similar mechanisms of action .

Antioxidant Properties

The compound has demonstrated antioxidant activity, which is crucial in preventing oxidative stress-related diseases. Antioxidants play a vital role in neutralizing free radicals, thereby protecting cells from damage. The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals .

Organic Synthesis

Intermediate in Synthesis

this compound serves as an important intermediate in the synthesis of various organic compounds. Its unique functional groups allow for further modifications and derivatizations, making it a valuable building block in synthetic organic chemistry. Researchers have utilized it to create more complex molecules with potential pharmaceutical applications .

Chiral Synthesis

The compound's chiral nature makes it an excellent candidate for asymmetric synthesis. Chiral compounds are essential in drug development as they often exhibit different biological activities based on their stereochemistry. Using this compound can facilitate the production of enantiomerically pure substances .

Material Science

Polymer Chemistry

In material science, this compound can be utilized as a monomer or additive in polymer formulations. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research into polymers derived from such compounds is ongoing, with potential applications in coatings and composites .

Case Studies

Wirkmechanismus

The mechanism of action of (E)-(4R)-4,5-Isopropylidene-dioxy-1-(2-hydroxy-5-fluorophenyl)propenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interaction with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,4’-Difluorobenzophenone: Shares the fluoro-substituted phenyl group but lacks the dioxolane ring.

Chalcones: Structurally similar compounds with a wide range of biological activities.

Uniqueness

(E)-(4R)-4,5-Isopropylidene-dioxy-1-(2-hydroxy-5-fluorophenyl)propenone is unique due to its combination of a dioxolane ring and a fluoro-substituted phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biologische Aktivität

(E)-(4R)-4,5-Isopropylidene-dioxy-1-(2-hydroxy-5-fluorophenyl)propenone, with the molecular formula C14H15FO4 and a molecular weight of 266.26 g/mol, is a synthetic organic compound that has attracted attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound features an isopropylidene-dioxy group and a hydroxy-fluorophenyl moiety. Its synthesis typically involves multi-step processes utilizing various reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride) under controlled conditions to ensure selective transformations .

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which is crucial for mitigating oxidative stress in cells.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria .

- Anticancer Properties : The mechanism of action likely involves binding to specific enzymes and receptors, influencing cellular signaling pathways, and triggering apoptosis in malignant cells .

The biological activity of this compound is thought to be mediated through its interactions with cellular targets. It may modulate enzyme activity and receptor function, leading to significant alterations in metabolic pathways. For instance, molecular docking studies have indicated strong binding affinities to certain enzyme active sites, suggesting a potential for therapeutic applications in drug development .

Case Studies

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives with similar structural features exhibited significant antimicrobial activity against various bacterial strains. The minimal inhibitory concentration (MIC) values were notably low, indicating potent activity .

- Cytotoxicity Assessment : Research on structurally similar acylhydrazones revealed promising anticancer properties without significant toxicity to normal cell lines. This suggests that this compound may also have a favorable safety profile in therapeutic contexts .

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Hydroxyflavone | Contains a flavonoid backbone | Exhibits strong antioxidant properties |

| 5-Fluoro-2-hydroxyacetophenone | Similar hydroxyfluorophenyl group | Known for its use in synthetic organic chemistry |

| Isopropylidene-dioxy derivatives | Shares the dioxolane ring structure | Varied biological activities depending on substituents |

This comparative analysis highlights how this compound stands out due to its specific substitution patterns and potential applications in medicinal chemistry.

Eigenschaften

IUPAC Name |

(E)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FO4/c1-14(2)18-8-10(19-14)4-6-13(17)11-7-9(15)3-5-12(11)16/h3-7,10,16H,8H2,1-2H3/b6-4+/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAUBPXDJKAXMH-RWCYGVJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C=CC(=O)C2=C(C=CC(=C2)F)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)/C=C/C(=O)C2=C(C=CC(=C2)F)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50440078 | |

| Record name | (E)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

797054-16-1 | |

| Record name | (E)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.